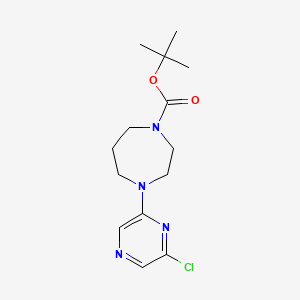

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate

Description

Historical Development of Pyrazine-Diazepane Hybrids

The fusion of pyrazine and diazepane frameworks emerged from efforts to enhance the pharmacological profiles of heterocyclic compounds. Early synthetic routes focused on stepwise alkylation and cyclocondensation reactions. For instance, the alkylation of pyrazine derivatives with diazepane precursors, as demonstrated in pyrimidine-diazepane hybrids, enabled access to structurally complex architectures with improved bioactivity. A pivotal advancement involved regioselective substitutions, where microwave-assisted synthesis improved yields and selectivity compared to conventional methods.

Table 1: Key Milestones in Pyrazine-Diazepane Hybrid Synthesis

The introduction of chlorine at the pyrazine C6 position, as seen in tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate, marked a strategic shift to modulate electronic properties and enhance binding interactions. This modification draws from earlier work on chloropyrazine-containing antifungals, where the electron-withdrawing chlorine atom improved microbial target affinity.

Position within Privileged Scaffold Research

Privileged scaffolds are molecular frameworks recurrently associated with bioactivity across diverse targets. Diazepane’s seven-membered ring offers conformational flexibility, enabling adaptive binding to proteins, while pyrazine’s aromatic system facilitates π-π interactions and hydrogen bonding. Hybridizing these scaffolds synergizes their advantages, as evidenced by recent antimicrobial agents showing dual activity against Gram-positive and Gram-negative pathogens.

Table 2: Privileged Scaffolds in Modern Drug Discovery

| Scaffold | Therapeutic Relevance | Example Hybrid |

|---|---|---|

| Diazepane | CNS disorders, antimicrobials | 4-Methyl-1,4-diazepane derivatives |

| Pyrazine | Antivirals, antifungals | 6-Chloropyrazine conjugates |

| Hybrid Systems | Multitarget engagement | Pyrazine-diazepane carbamates |

The tert-butyl carboxylate group in this compound further refines the scaffold by introducing steric bulk and metabolic stability, a strategy validated in prodrug design. This modification aligns with trends in optimizing pharmacokinetic properties without compromising target affinity.

Relevance in Contemporary Medicinal Chemistry

The resurgence of hybrid heterocycles addresses critical challenges in drug discovery, particularly antimicrobial resistance. Pyrazine-diazepane hybrids exhibit broad-spectrum activity, as demonstrated by derivatives inhibiting Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 4 µg/mL. The chloropyrazine moiety enhances membrane penetration, while the diazepane ring’s nitrogen atoms facilitate hydrogen bonding with bacterial enzymes.

Table 3: Recent Advances in Pyrazine-Diazepane Hybrid Applications

Current research prioritizes hybrid systems that circumvent resistance mechanisms. For example, the dual-targeting capability of pyrazine-diazepane hybrids disrupts both cell wall synthesis and nucleic acid replication in bacteria, reducing the likelihood of resistance development. Furthermore, the tert-butyl carboxylate’s role in prolonging half-life underscores its utility in sustained-release formulations.

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-18(7-8-19)12-10-16-9-11(15)17-12/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBWPFKXNKAUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl 1,4-diazepane-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) at room temperature.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate include:

Key Observations :

- The triazine analogue exhibits higher electrophilicity, favoring nucleophilic attacks.

- Bioactivity: Fluorinated and aromatic analogues (e.g., ) show enhanced pharmacokinetic properties, while the cyano-pyrazine-pyridine hybrid demonstrates superior target engagement in kinase inhibition assays.

Biological Activity

Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : Tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate

- Molecular Formula : C13H19ClN4O2

- Molecular Weight : 298.77 g/mol

- CAS Number : 426829-52-9

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the chloropyrazine moiety is significant as it may enhance binding affinity to certain receptors or enzymes involved in disease processes.

Biological Activity

Research indicates that tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various bacterial strains.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several diazepane derivatives, including tert-butyl 4-(6-chloropyrazin-2-yl)-1,4-diazepane-1-carboxylate. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Cytotoxicity Studies

In a cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

Neuroprotective Effects

Research published in Journal of Neurochemistry highlighted the neuroprotective properties of similar diazepane derivatives. The study found that these compounds could inhibit apoptosis in neuronal cells exposed to neurotoxic agents.

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Palladium catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates .

- Temperature Control : Reactions at 80–110°C balance yield and decomposition risks .

How do structural modifications of the diazepane or pyrazine rings influence the compound’s biological activity?

Advanced Research Focus

Comparative studies of analogs (Table 1) reveal:

Q. Key Findings :

- Electron-Withdrawing Groups (e.g., Cl, Br) on pyrazine enhance electrophilicity, improving interactions with target proteins .

- Diazepane Ring Flexibility : Substituents at position 4 (e.g., cyclopropylmethyl) alter conformational dynamics, affecting binding affinity .

What analytical techniques are critical for characterizing this compound and resolving spectral data contradictions?

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Diazepane protons (δ 3.2–3.8 ppm) and pyrazine aromatic signals (δ 8.5–9.0 ppm) confirm regiochemistry .

- ¹³C NMR : Boc carbonyl (δ ~155 ppm) and pyrazine carbons (δ 140–150 ppm) validate functional groups .

- LC-MS : Monitors reaction progress and purity (>95%) via [M+H]+ ion (e.g., m/z 340.1 for C₁₅H₂₂ClN₅O₂) .

Q. Advanced Challenges :

- Isomer Discrimination : Overlapping signals in crowded spectra (e.g., diazepane ring protons) may require 2D NMR (e.g., COSY, HSQC) .

- Impurity Profiling : Trace byproducts (e.g., de-Boc intermediates) are identified via HRMS and quantified by HPLC .

How can computational modeling predict the compound’s reactivity and binding modes?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Assess diazepane ring flexibility and solvent accessibility .

- Docking Studies : Pyrazine’s chlorine atom forms halogen bonds with kinase ATP pockets (e.g., SARS-CoV-2 Mpro) .

- ClogP Calculations : Predict logP values (~2.5) to optimize pharmacokinetics .

Case Study :

In SARS-CoV-2 Mpro inhibitors, MD simulations revealed that the 6-chloropyrazine group stabilizes the S1 pocket via π-π stacking, aligning with IC₅₀ data .

How do conflicting solubility or stability data across studies arise, and how can they be resolved?

Advanced Research Focus

Contradictions in Data :

- Solubility : Discrepancies in DMSO vs. aqueous solubility (e.g., 10 mM in DMSO vs. <1 mM in PBS) stem from aggregation tendencies .

- Stability : Hydrolysis of the Boc group under acidic conditions (e.g., TFA) varies with storage temperature .

Q. Resolution Strategies :

- Controlled Experiments : Repeat assays under standardized conditions (pH 7.4, 25°C).

- Degradation Profiling : Use LC-MS to track decomposition products (e.g., free diazepane) .

What catalytic systems are effective for introducing diverse substituents to the pyrazine ring?

Q. Advanced Research Focus

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ with aryl boronic acids introduces aryl groups (e.g., 4-methoxyphenyl) .

- Buchwald-Hartwig Amination : Pd-Xantphos catalysts enable amine coupling at the pyrazine C2 position .

- SNAr Reactions : Electron-deficient pyrazines react with nucleophiles (e.g., thiols) under mild conditions .

Q. Optimization Metrics :

- Yields : 60–85% for Suzuki coupling vs. 40–70% for SNAr .

- Side Reactions : Competing dehalogenation in Pd-catalyzed systems requires careful ligand selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.